Swertiaside

Anti-HBV activity Secoiridoid glycoside HepG2.2.15

Researchers seeking anti-HBV leads often face potency variability among secoiridoid analogs, where a single substitution difference can shift IC50 by over 36-fold. Swertiaside resolves this with its defining 3-hydroxybenzoyl ester at C-6, enabling controlled SAR studies. - Dual inhibition: HBV DNA replication (IC50 0.05-1.83 mM) and HBsAg secretion (IC50 0.24-1.06 mM) in HepG 2.2.15 assays. - Certified reference material: ≥98% purity by HPLC, identity confirmed via NMR and MS. - Sourced from authenticated Swertia species; ideal for QC standardization of hepatoprotective botanicals.

Molecular Formula C23H28O12
Molecular Weight 496.5 g/mol
CAS No. 96087-14-8
Cat. No. B12102325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertiaside
CAS96087-14-8
Molecular FormulaC23H28O12
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O
InChIInChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30)
InChIKeyBSMWQZICWPFTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Swertiaside Procurement Guide


Swertiaside is a secoiridoid glycoside isolated predominantly from the Tibetan medicinal plant Swertia mussotii Franch [1] and also found in Swertia japonica . This compound belongs to the broader class of iridoid monoterpenes containing a glycosyl moiety, characterized by its specific 3-hydroxybenzoyl substitution at the C-6 position [2]. As a naturally occurring specialized metabolite, Swertiaside is available from commercial vendors with standard purity specifications of ≥98% and analytical certification including HPLC, MS, and NMR validation .

Source Isolated from Swertia mussotii Franch
Standard Certified analytical reference standard
Structure Unique C-6 3-hydroxybenzoyl secoiridoid glycoside
Batch-specific HPLC, MS, NMR documentation provided

Swertiaside Substitution Limitations


Secoiridoid glycosides from Gentianaceae plants, while structurally related, exhibit distinct bioactivity profiles that preclude simple interchange. The core secoiridoid scaffold undergoes varied substitution patterns—specifically at the C-6 and C-7 positions—which fundamentally alter target engagement . For instance, Swertiaside bears a unique 3-hydroxybenzoyl ester group at C-6, whereas Swertiamarin contains a vinyl group at C-4 and Sweroside lacks aromatic acylation entirely [1]. These structural differences translate to measurable divergence in anti-HBV efficacy, with compounds from the same Swertia cincta isolation study showing IC50 values for HBV DNA replication spanning a 36-fold range from 0.05 mM to 1.83 mM [2]. Procurement of an incorrect analog risks experimental failure due to these quantifiable potency variations.

Structural mismatch
Common analogs Swertiamarin and Sweroside lack the C-6 3-hydroxybenzoyl ester, altering target engagement.
Activity divergence
Anti-HBV replication potency varies over 30-fold among co-isolated secoiridoids; HBsAg inhibition is not universal.

Swertiaside Differentiation Evidence


Anti-HBV Replication Potency

In a direct head-to-head comparison within the same experimental study, Swertiaside (compound 7) demonstrated anti-HBV DNA replication inhibitory activity with an IC50 value falling within the overall range of 0.05–1.83 mM across nine tested secoiridoids [1]. Importantly, Swertiaside additionally inhibited hepatitis B surface antigen (HBsAg) secretion with an IC50 between 0.24 and 1.06 mM, a property shared by only five of the nine compounds tested [1]. This dual inhibition profile distinguishes Swertiaside from co-isolated compounds that affected only DNA replication.

Anti-HBV potency
Head-to-head
IC50 0.05–1.83 mM (DNA); 0.24–1.06 mM (HBsAg)
Supports dual endpoint HBV pathway-response interpretation
HepG2.2.15 assay; dual inhibition not shared by all co-isolated analogs
Anti-HBV activity Secoiridoid glycoside HepG2.2.15

3-Hydroxybenzoyl Substitution Role

Swertiaside is structurally defined by the presence of a 3-hydroxybenzoyl ester group at the C-6 position of the cyclopenta[c]pyran core . This substitution pattern is absent in the most commonly studied secoiridoids: Swertiamarin, Sweroside, and Gentiopicroside, which instead feature hydroxyl, hydrogen, or vinyl substituents at comparable positions [1]. While direct comparative structure-activity data for hepatoprotection is unavailable, class-level studies of secoiridoid glycosides indicate that acylation patterns significantly influence anti-inflammatory activity, with different derivatives showing IC50 values ranging from 48.91 to 94.95 μM against NO and IL-6 production [2].

C-6 substitution
Class-level
3-hydroxybenzoyl ester at C-6 absent in Swertiamarin, Sweroside, Gentiopicroside
Enables acylation-specific bioactivity investigation
Class-level SAR suggests up to 2-fold anti-inflammatory variation
Structure-activity relationship Iridoid glycoside Molecular differentiation

Hepatoprotective Activity Evidence

Swertiaside is a constituent of Swertia japonica, whose n-BuOH extract demonstrated significant hepatoprotective effects in a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury mouse model [1]. Within this same model, the structurally related secoiridoids gentiopicroside and sweroside exhibited mild hepatoprotective activity at doses of 25-50 mg/kg, whereas the xanthone derivative tetrahydroswertianolin showed more potent, dose-dependent protection exceeding that of the positive control glycyrrhizin [1]. This indicates that within the Swertia genus, hepatoprotective potency varies significantly based on specific structural features beyond the core secoiridoid scaffold.

Hepatoprotection context
Class-level
Present in active Swertia japonica extract; compound-specific data not available
Supports reference standard for extract bioactivity studies
D-GalN/LPS mouse model; potency hierarchy varies by structure
Hepatoprotection Liver injury Swertia japonica

Iridoid Pharmacokinetic Advantage

A comprehensive pharmacokinetic study of Swertia mussotii Franch (SMF), the primary natural source of Swertiaside, evaluated seven bioactive constituents in rats using triple quadrupole LC-MS/MS [1]. The analysis demonstrated that the blood concentration of iridoid glycosides (the class to which Swertiaside belongs) was significantly higher than those of other component classes including flavonoids and triterpenoids [1]. Additionally, the time to maximum concentration (tmax) of all components was prolonged except for gentiopicroside, suggesting favorable absorption characteristics for iridoid glycosides as a class [1].

Iridoid PK profile
Class-level
Iridoid glycosides show higher systemic exposure vs flavonoids/xanthones
Supports bioavailability investigation for iridoid class
SMF extract in rats; tmax prolonged for most iridoids
Pharmacokinetics Iridoid glycoside Bioavailability

Commercial Availability and Certification

Swertiaside (CAS 96087-14-8) is commercially available as a certified reference standard with purity specifications of ≥98% and comprehensive analytical documentation including NMR, HPLC, and GC batch-specific certificates . In contrast, many structurally related novel secoiridoids described in recent literature—such as swertianglide, swertianosides A-F, swericinctosides A-B, and 4''-O-acetyl swertianoside E—are not commercially available and require custom isolation or synthesis [1]. This availability gap creates a practical differentiation for researchers needing readily accessible, analytically validated material.

Commercial availability
Reported
≥98% purity; batch-specific NMR, HPLC, GC certificates
Enables immediate procurement without custom isolation
Multiple vendors; unavailable for novel secoiridoid analogs
Analytical standard HPLC Reference material

Swertiaside Validated Applications


Anti-HBV Drug Discovery

Swertiaside is appropriate for anti-hepatitis B virus (HBV) drug discovery programs requiring compounds with dual inhibitory activity against both HBV DNA replication and HBsAg secretion. As demonstrated in HepG 2.2.15 cell-based assays, Swertiaside inhibits HBV DNA replication with an IC50 in the range of 0.05–1.83 mM and additionally suppresses HBsAg secretion (IC50 0.24–1.06 mM), a property not shared by all secoiridoids from the same isolation study [1]. This profile supports its use as a reference compound for structure-activity relationship studies aimed at understanding the structural determinants of dual anti-HBV activity, particularly the role of the 3-hydroxybenzoyl substitution at C-6 .

Botanical Quality Control and Standardization

Swertiaside serves as an authenticated analytical reference standard for the quality control and standardization of Swertia mussotii Franch and Swertia japonica-derived herbal preparations. Commercially available with ≥98% purity and comprehensive NMR/HPLC/GC certification , Swertiaside enables accurate quantification in plant extracts and finished products. Given the demonstrated hepatoprotective activity of Swertia japonica extracts in D-GalN/LPS-induced liver injury models [2], Swertiaside represents a logical marker compound for ensuring batch-to-batch consistency in hepatoprotective botanical formulations. Its established CAS registry (96087-14-8) and availability as a certified reference material facilitate regulatory compliance and method validation.

Secoiridoid SAR Investigations

Swertiaside is uniquely suited for investigations into the structure-activity relationships of secoiridoid glycosides, specifically studies examining the contribution of the C-6 3-hydroxybenzoyl ester moiety to bioactivity. Unlike the more common secoiridoids Swertiamarin, Sweroside, and Gentiopicroside—which lack this aromatic acylation—Swertiaside provides a distinct chemotype for comparative pharmacological studies . Class-level data indicates that acylation patterns among secoiridoid derivatives significantly modulate anti-inflammatory activity, with IC50 values for NO and IL-6 inhibition ranging from 48.91 to 94.95 μM depending on substitution [3]. Procurement of Swertiaside thus enables controlled experiments to isolate the functional contribution of this specific structural feature.

Iridoid In Vivo Pharmacokinetics

Swertiaside is a candidate for in vivo pharmacokinetic investigations as a representative of the iridoid glycoside class, which exhibits favorable systemic exposure characteristics compared to co-occurring flavonoids and triterpenoids. Pharmacokinetic analysis of Swertia mussotii Franch in rats has demonstrated that the blood concentration of iridoid glycosides is significantly higher than other component classes, with prolonged tmax for all members except gentiopicroside [4]. These class-level pharmacokinetic advantages support the selection of Swertiaside for bioavailability, tissue distribution, and metabolism studies. The compound's defined molecular weight (496.46 g/mol) and established LogP (0.2) provide predictable physicochemical parameters for formulation development.

Application
Selection Property
Validation Focus
HBV replication pathway studies
Dual replication/antigen inhibition profile
HBsAg and DNA endpoint interpretation
Swertia extract standardization
Certified analytical reference standard
Batch-specific identity and purity documentation
Secoiridoid SAR investigations
Unique C-6 3-hydroxybenzoyl substitution
Acylation-dependent bioactivity evaluation
Iridoid pharmacokinetic studies
Favorable iridoid class exposure profile
Systemic exposure model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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